m-Xylylthiocarbamid
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Overview
Description
m-Xylylthiocarbamid: is an organic compound that belongs to the class of thiocarbamides It is characterized by the presence of a thiocarbamide group attached to a m-xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of m-xylylthiocarbamid typically involves the reaction of m-xylyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through a continuous flow process, where m-xylyl chloride and thiourea are reacted in a solvent under controlled temperature and pressure conditions. The product is then isolated and purified using standard industrial techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: : m-Xylylthiocarbamid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted thiocarbamides.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: : m-Xylylthiocarbamid is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.
Biology: : In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. It can also be used to modify biomolecules for various applications.
Medicine: : this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable tool in drug discovery and development.
Industry: : In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of m-xylylthiocarbamid involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include enzyme inhibition, protein modification, and signal transduction.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to m-xylylthiocarbamid include other thiocarbamides such as phenylthiocarbamide and benzylthiocarbamide. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Uniqueness: : this compound is unique due to the presence of the m-xylyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain applications where other thiocarbamides may not be as effective.
Properties
IUPAC Name |
(3-methylphenyl)methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGZYIKSCZLDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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